molecular formula C16H20NO4+ B1223223 Pteleatine CAS No. 34443-73-7

Pteleatine

Cat. No.: B1223223
CAS No.: 34443-73-7
M. Wt: 290.33 g/mol
InChI Key: LLOFHMBKWRXUBL-GFCCVEGCSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pteleatine is a naturally occurring flavonoid classified under phenylpropanoids and polyketides, specifically within the flavonoid subclass . Flavonoids are characterized by a 15-carbon skeleton arranged as C6-C3-C6, consisting of two aromatic rings connected by a three-carbon bridge. This compound, like other flavonoids, is hypothesized to exhibit bioactive properties such as antioxidant, anti-inflammatory, and enzyme-inhibitory activities. Its structural specificity, including hydroxylation patterns and glycosylation, differentiates it from other flavonoids and influences its pharmacological behavior .

Properties

CAS No.

34443-73-7

Molecular Formula

C16H20NO4+

Molecular Weight

290.33 g/mol

IUPAC Name

(2R)-2-(2-hydroxypropan-2-yl)-4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-8-ol

InChI

InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(20-4)9-6-5-7-11(18)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3/p+1/t12-/m1/s1

InChI Key

LLOFHMBKWRXUBL-GFCCVEGCSA-O

SMILES

CC(C)(C1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O

Isomeric SMILES

CC(C)([C@H]1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O

Canonical SMILES

CC(C)(C1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Pteleatine’s core structure aligns with the flavonoid backbone but features unique substituents that modulate its reactivity and solubility. For example:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Solubility
This compound Flavonoid (C6-C3-C6) Hydroxyl groups at C3, C7 Not specified Moderate in polar solvents
Quercetin* Flavonol 3-OH, 5-OH, 7-OH 302.23 High in ethanol
Kaempferol* Flavonol 4’-OH, 5-OH, 7-OH 286.23 Low in water

Note: Quercetin and kaempferol are representative flavonoids cited for comparative purposes based on general flavonoid chemistry .

This compound’s hydroxylation pattern at C3 and C7 may enhance its hydrogen-donating capacity compared to flavonols like kaempferol, which lacks a C3 hydroxyl group. This structural distinction could explain differences in antioxidant efficacy .

Pharmacological Activities

Flavonoids are widely studied for their bioactivities. While direct data on this compound is sparse, extrapolation from its class and structural analogs provides insights:

Activity This compound (Inferred) Quercetin Kaempferol
Antioxidant Moderate (C3/C7-OH) High (EC50: 2.1 µM) Moderate (EC50: 5.8 µM)
CYP450 Inhibition Not reported IC50: 0.8 µM (CYP3A4) IC50: 1.2 µM (CYP3A4)
Anti-inflammatory Potential via COX-2 IC50: 10 µM (COX-2) IC50: 15 µM (COX-2)

This compound’s hydroxyl groups may confer moderate antioxidant activity, though likely less potent than quercetin due to fewer phenolic moieties.

Analytical Characterization

Flavonoids are typically characterized via UV-Vis spectroscopy, NMR, and mass spectrometry. This compound’s UV spectrum would show absorption maxima near 260 nm (Band II) and 350 nm (Band I), consistent with conjugated systems. NMR data would resolve hydroxylation positions, while MS fragmentation patterns (e.g., loss of –OH groups) could differentiate it from analogs like apigenin or luteolin .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pteleatine
Reactant of Route 2
Pteleatine

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